molecular formula C11H13NO4 B554258 Z-beta-Ala-OH CAS No. 2304-94-1

Z-beta-Ala-OH

Cat. No.: B554258
CAS No.: 2304-94-1
M. Wt: 223.22 g/mol
InChI Key: GEVGRLPYQJTKKS-UHFFFAOYSA-N
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Mechanism of Action

Z-beta-Ala-OH, also known as carbobenzyloxy-beta-alanine, Cbz-beta-alanine, 3-(benzyloxycarbonylamino)propanoic acid, N-Cbz-beta-alanine, or N-Benzyloxycarbonyl-beta-alanine, is a compound with various applications in biochemical research . This article will explore its mechanism of action, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It is known that the compound is used in the design studies for anticonvulsant drugs , suggesting that it may interact with targets involved in neuronal signaling or neurotransmission.

Mode of Action

As an N-terminal Cbz protected beta-alanine , it is likely involved in the modulation of amino acid metabolism or protein synthesis

Biochemical Pathways

As a component used in peptide synthesis , it could potentially affect protein synthesis and degradation pathways.

Result of Action

Given its use in anticonvulsant drug design studies , it may have effects on neuronal activity or neurotransmitter levels. More research is needed to fully understand its effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature could affect its stability.

Biochemical Analysis

Biochemical Properties

3-(benzyloxycarbonylamino)propanoic acid is an N-terminal Cbz protected β-alanine . It is used in the design of anticonvulsant drugs . It is also used in peptide synthesis

Cellular Effects

The cellular effects of 3-(benzyloxycarbonylamino)propanoic acid are not well-studied. It is known that beta-alanine, the parent compound of 3-(benzyloxycarbonylamino)propanoic acid, plays various roles in cellular processes. For example, beta-alanine is a precursor of pantothenic acid (vitamin B5), which is a component of coenzyme A, an essential molecule in numerous metabolic processes .

Molecular Mechanism

The molecular mechanism of 3-(benzyloxycarbonylamino)propanoic acid is not fully understood. As a derivative of beta-alanine, it may share some of the molecular mechanisms of beta-alanine. Beta-alanine is known to bind with histidine to form carnosine, a dipeptide that has antioxidant and pH buffering properties

Temporal Effects in Laboratory Settings

It is known that the compound is stable under standard conditions and should be stored at 2-8°C

Metabolic Pathways

3-(benzyloxycarbonylamino)propanoic acid is involved in the synthesis of pantothenic acid (vitamin B5), a component of coenzyme A Coenzyme A is involved in numerous metabolic pathways, including the citric acid cycle and fatty acid synthesis

Preparation Methods

The preparation of Z-beta-Ala-OH generally involves the following steps :

    Reaction of Benzyl Chlorocarbamate with Sodium Carbonate: This reaction produces benzyl N-CBZ-methylcarbamate (N-benzyloxycarbonylmethylaminoformate).

    Reaction with Sodium Hydroxide Solution: The product from the first step is then reacted with sodium hydroxide solution to yield this compound.

Chemical Reactions Analysis

Z-beta-Ala-OH undergoes various chemical reactions, including:

Scientific Research Applications

Z-beta-Ala-OH has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: It serves as a protective group for amino acids in peptide synthesis.

    Medicine: It is used in the synthesis of polypeptide drugs, protecting alanine residues during the synthesis process.

    Industry: It is utilized in the preparation of various organic molecules for industrial applications.

Properties

IUPAC Name

3-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-10(14)6-7-12-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVGRLPYQJTKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177596
Record name N-Benzyloxycarbonyl-beta-alanine
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Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2304-94-1
Record name N-(Benzyloxycarbonyl)-β-alanine
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Record name N-Benzyloxycarbonyl-beta-alanine
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Record name N-BENZYLOXYCARBONYL-BETA-ALANINE
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Synthesis routes and methods I

Procedure details

To a solution of 3.0 g of β-alanine in 37 ml of a 2N-aqueous sodium hydroxide solution was added 5.8 ml of benzyloxycarbonyl chloride under ice-cooling, and then the mixture was stirred for 30 minutes. The reaction mixture was washed with diethyl ether, adjusted to a pH of 2-3 by adding a 1N-hydrochloric acid, and extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 6.53 g of N-benzyloxycarbonyl-β-alanine as a white powder.
Quantity
3 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of β-alanine (50.10 g, 0.562 mol) in 2M NaOH (281 mL) at 0° C. was treated with benzyl chloroformate (88 mL, 1.1 equiv), dropwise over 1 h. Stirring was continued for 1.5 h at 0° C., followed by 1.5 h at rt. The resulting mixture was extracted with ether (4×500 mL). The aqueous phase was acidified with 5M HCl (120 mL). The resulting white precipitate was collected by filtration, washed with water and dissolved in methylene chloride. The solution was dried over sodium sulfate and concentrated in vacuo to give a white solid (114.95 g, 92%). 1H-NMR (CDCl3) 6 2.61 (t, 2H), 3.48 (q, 2H), 5.12 (s, 2H), 5.29 (br, 1H), 7.37 (s, 5H). MS (DCl) 224 (MH)+.
Quantity
50.1 g
Type
reactant
Reaction Step One
Quantity
88 mL
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reactant
Reaction Step One
Name
Quantity
281 mL
Type
solvent
Reaction Step One
Name
Yield
92%

Synthesis routes and methods III

Procedure details

6.0 g of β-alanine are taken up in 33.7 ml of 2N NaOH and cooled to +5°. At this temperature there are then added dropwise, simultaneously, 22.5 ml of a 50% solution of chloroformic acid benzyl ester in toluene and 16.8 ml of 4N NaOH. The emulsion is subsequently stirred in an ice bath for 3 hours. After separating off the organic phase, the aqueous phase is extracted once more with ether and then, while cooling with an ice bath, the pH is adjusted to 1 with 44 ml of 2N HCl. By filterirg off the precipitate and drying in a high vacuum at 50°, Z-β-Ala-OH is obtained in the form of a white powder; Rf (CH2Cl2 /MeOH/concentrated aqueous ammonia solution [5:3:1])=0.37.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
33.7 mL
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Reaction Step Four
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0 (± 1) mol
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Quantity
16.8 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Cbz-beta-alanine used in synthesizing complex molecules like piperidinedicarboxylic acid derivatives?

A1: Cbz-beta-alanine serves as a protected building block in the asymmetric synthesis of piperidinedicarboxylic acid derivatives []. The carboxybenzyl (Cbz) protecting group masks the reactivity of the amine group, allowing for selective chemical transformations at other sites of the molecule. For instance, in the synthesis of (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, Cbz-beta-alanine is deprotonated and alkylated, ultimately leading to the formation of the desired piperidine ring system through a series of reactions including ozonolysis and reductive amination [].

Q2: Does modifying ryanodine with Cbz-beta-alanine impact its interaction with the sarcoplasmic reticulum Ca2+ -release channel (SR CRC)?

A2: Yes, conjugating Cbz-beta-alanine to ryanodine via an ester linkage results in O10eq-Cbz-beta-alanylryanodine []. This modification influences the molecule's interaction with the SR CRC, potentially by altering its binding affinity and/or its effects on channel gating []. Further modification of this conjugate, specifically, replacing the Cbz group with a guanidine group, led to even greater binding affinity for the SR CRC compared to ryanodine alone [].

Q3: What makes Cbz-beta-alanine a suitable protecting group in peptide chemistry?

A3: The Cbz group in Cbz-beta-alanine offers several advantages as a protecting group. It is relatively stable under various reaction conditions and can be selectively removed through hydrogenolysis, a mild method that typically does not affect other functional groups in the molecule [, ]. This selectivity is crucial for controlled and efficient peptide synthesis, allowing for the sequential addition of amino acids in a desired order.

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